molecular formula C18H23N3O3S B2729295 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide CAS No. 2034310-69-3

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide

Cat. No.: B2729295
CAS No.: 2034310-69-3
M. Wt: 361.46
InChI Key: OOPVELNVYRMMGW-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, an indole moiety, and a sulfone group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Indole Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Incorporation of the Sulfone Group: Oxidation reactions are used to introduce the sulfone group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Uniqueness

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-18(16-11-19-17-4-2-1-3-15(16)17)20-13-5-8-21(9-6-13)14-7-10-25(23,24)12-14/h1-4,11,13-14,19H,5-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPVELNVYRMMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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